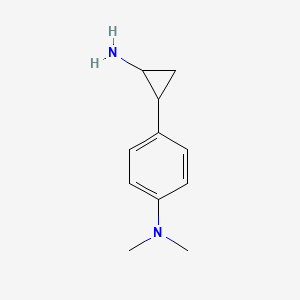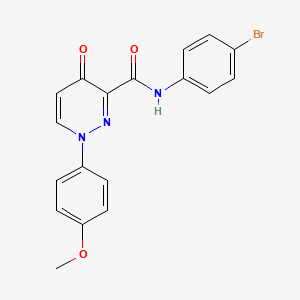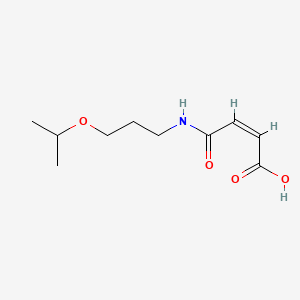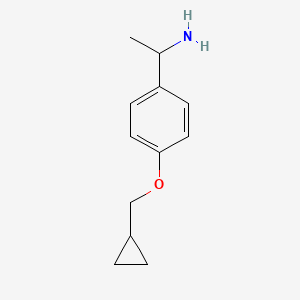amine](/img/structure/B12218053.png)
[1-(4-Methoxyphenyl)propyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)propylamine: is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)propylamine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetonitrile with propylamine under catalytic hydrogenation conditions. This method typically employs a Raney nickel catalyst and hydrogen gas to facilitate the reduction process . Another method involves the one-pot reaction of 1-(4-methoxyphenyl)-2-propylamine , benzaldehyde , and hydrogen in a solvent under the action of a catalytic hydrogenation catalyst .
Industrial Production Methods: Industrial production of 1-(4-Methoxyphenyl)propylamine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and yield, with minimal by-products. The use of Raney nickel catalysts and hydrogen gas is common in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)propylamine undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as or under acidic conditions.
Reduction: Reduction reactions typically involve the use of and .
Substitution: Substitution reactions can be carried out using or in the presence of a such as .
Major Products Formed:
Oxidation: The major products formed include and .
Reduction: The primary product is itself.
Substitution: Substitution reactions yield various or of the compound.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Methoxyphenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activity , including its effects on neurotransmitter systems . It is investigated for its potential use in the treatment of neurological disorders .
Medicine: In medicine, 1-(4-Methoxyphenyl)propylamine is explored for its potential as a therapeutic agent . It is studied for its analgesic and anti-inflammatory properties .
Industry: Industrially, the compound is used in the production of specialty chemicals and polymers . It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)propylamine involves its interaction with neurotransmitter receptors and enzymes . The compound acts as a serotonin releasing agent , binding to serotonin transporters and promoting the release of serotonin into the synaptic cleft . It also interacts with dopamine transporters and adrenergic receptors , contributing to its overall pharmacological effects .
Comparison with Similar Compounds
4-Methoxyamphetamine: Similar in structure but with a different substitution pattern on the amine group.
1-(4-Methoxyphenyl)-2-propylamine: A closely related compound with a similar core structure but different functional groups.
Urapidil: A compound with a methoxyphenyl group, used as an antihypertensive agent.
Uniqueness: 1-(4-Methoxyphenyl)propylamine is unique due to its specific methoxyphenyl and propylamine structure, which imparts distinct pharmacological and chemical properties . Its ability to act as a serotonin releasing agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-10-14-13(5-2)11-6-8-12(15-3)9-7-11/h6-9,13-14H,4-5,10H2,1-3H3 |
InChI Key |
XSDUMKFPNYJHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12217990.png)
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12217993.png)


![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218004.png)


![benzyl {[(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12218022.png)
![3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B12218029.png)

![1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218062.png)

